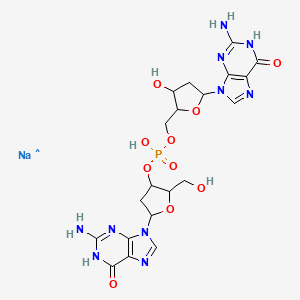
2-Chloro-7-methylquinazolin-4(3H)-one
Übersicht
Beschreibung
2-Chloro-7-methylquinazolin-4(3H)-one is a heterocyclic compound that has shown promising results in scientific research applications. It is synthesized through a multistep process and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Wirkmechanismus
The mechanism of action of 2-Chloro-7-methylquinazolin-4(3H)-one involves the inhibition of certain enzymes and receptors in the body. It has been shown to inhibit the activity of protein kinase CK2, which is involved in cell growth and proliferation. It also inhibits the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is important for memory and learning.
Biochemical and Physiological Effects
2-Chloro-7-methylquinazolin-4(3H)-one has been shown to have several biochemical and physiological effects. It has been shown to reduce the expression of certain genes involved in cancer cell growth and proliferation. It also increases the levels of acetylcholine in the brain, which can improve memory and learning.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Chloro-7-methylquinazolin-4(3H)-one in lab experiments is its specificity for certain enzymes and receptors, which can allow for more targeted research. However, one limitation is that it may not be effective in all types of cancer cells or Alzheimer's disease models.
Zukünftige Richtungen
There are several potential future directions for research involving 2-Chloro-7-methylquinazolin-4(3H)-one. One direction is to further study its mechanism of action and identify other enzymes and receptors it may target. Another direction is to test its effectiveness in combination with other drugs or therapies for cancer and Alzheimer's disease. Additionally, it may be useful to study its potential for treating other diseases, such as Parkinson's disease or Huntington's disease.
Wissenschaftliche Forschungsanwendungen
2-Chloro-7-methylquinazolin-4(3H)-one has been studied for its potential use in treating various diseases, including cancer and Alzheimer's disease. It has been shown to inhibit the growth of cancer cells and reduce the formation of amyloid-beta plaques in the brain, which are associated with Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-chloro-7-methyl-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-5-2-3-6-7(4-5)11-9(10)12-8(6)13/h2-4H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXIWFWLHDIMKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)NC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60653132 | |
| Record name | 2-Chloro-7-methylquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-7-methylquinazolin-4(3H)-one | |
CAS RN |
62484-41-7 | |
| Record name | 2-Chloro-7-methyl-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62484-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-7-methylquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-oxo-2-[(2-quinolin-8-ylhydrazinyl)methylidene]quinoline-5-sulfonic Acid](/img/structure/B1497137.png)

![2-Naphthalenol, 1-[(2-hydroxy-3,5-dinitrophenyl)azo]-](/img/structure/B1497140.png)


![2-(5-Chloro-2-fluorophenyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B1497148.png)
![Ethyl 4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-2-carboxylate](/img/structure/B1497152.png)
![3-(4-Oxo-3,4-dihydropyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl)phenyl acetate](/img/structure/B1497155.png)





